molecular formula C20H27N5O B5619544 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide

Cat. No. B5619544
M. Wt: 353.5 g/mol
InChI Key: RJKLHFRMJLBKIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives and their coordination complexes offers insights into the structural framework and reactivity of compounds similar to the one . For instance, the synthesis of N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide derivatives involves steps such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019).

Molecular Structure Analysis

The molecular structure is crucial for understanding the interaction mechanisms and potential biological activities of the compound. Single crystal X-ray crystallography has been employed to establish the solid-state structure of coordination complexes, revealing supramolecular architectures through hydrogen bonding interactions, which are significant for the compound's reactivity and function (Chkirate et al., 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrazole-acetamide derivatives are influenced by their molecular structure. For instance, the coordination of amide O and pyrazole N atoms with metal ions in synthesized complexes demonstrates the compound's ability to participate in complex formation, which is essential for its potential biological activities (Chkirate et al., 2019).

Future Directions

The study of novel compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-9-19(21)25(23-14)13-20(26)22-17-7-4-8-24(12-17)18-10-15-5-2-3-6-16(15)11-18/h2-3,5-6,9,17-18H,4,7-8,10-13,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLHFRMJLBKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)NC2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-methylpyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide

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